2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[b]thiophene core and a pyrrolidine-2,5-dione moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method includes the reaction of an aromatic aldehyde with trimethylsilylazide in the presence of trifluoromethanesulfonic acid in acetonitrile at room temperature. This reaction yields the corresponding aromatic nitrile .
Another method involves the use of potassium iodide and N,N’-dimethylethylenediamine in toluene at elevated temperatures, followed by treatment with ammonia in water and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like acetonitrile, toluene, and dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted benzo[b]thiophene derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carbonitrile: A simpler analog without the pyrrolidine-2,5-dione moiety.
2-Thiophenecarbonitrile: A related compound with a thiophene core instead of benzo[b]thiophene.
3-Cyanobenzo[b]thiophene: Another analog with a similar structure but different functional groups.
Uniqueness
The uniqueness of Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
301313-37-1 |
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Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-7-9-8-3-1-2-4-10(8)18-13(9)15-11(16)5-6-12(15)17/h5-6H,1-4H2 |
InChI Key |
FSAPLHALRWHHII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C=CC3=O)C#N |
Origin of Product |
United States |
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